
HDS 029
概要
準備方法
HDS-029の合成には、いくつかの重要なステップが含まれます。
出発物質: 合成は、3-クロロ-4-フルオロアニリンとピリド[3,4-d]ピリミジン誘導体の調製から始まります。
カップリング反応: 3-クロロ-4-フルオロアニリンは、パラジウム触媒クロスカップリング反応を用いてピリド[3,4-d]ピリミジンとカップリングされます。
アミド化: 得られた中間体は、2-ブチノ酸とアミド化されて、最終生成物であるHDS-029が形成されます。
HDS-029の工業生産方法では、高収率と純度を確保し、大規模生産に対応するために、これらの合成経路を最適化する必要があるでしょう .
化学反応の分析
HDS-029は、以下を含むさまざまな化学反応を起こします。
酸化: HDS-029は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: この化合物は、還元されて、アミンまたは他の還元された誘導体を形成することができます。
置換: HDS-029は、特に芳香環において、ハロゲン原子が他の置換基に置き換えられる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化リチウムアルミニウムのような還元剤、および置換反応のための求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
HDS-029は、科学研究において幅広い用途を持っています。
化学: チロシンキナーゼ阻害の研究のためのモデル化合物として使用されます。
生物学: HDS-029は、細胞生物学において、細胞シグナル伝達と増殖におけるErbB受容体の役割を調査するために使用されます。
医学: この化合物は、ErbB受容体を過剰発現するがんの治療薬としての可能性を評価するための前臨床研究で使用されます。
科学的研究の応用
Chemical and Biological Properties
Chemical Structure and Properties:
- Chemical Name: N-(4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide
- Molecular Weight: 355.76 g/mol
- Molecular Formula: C17H11ClFN5O
- CAS Number: 881001-19-0
- Solubility: Soluble in DMSO (>10 mM) .
Mechanism of Action:
this compound functions primarily as an inhibitor of the ErbB receptor family by binding to the ATP-binding site, thereby blocking autophosphorylation and disrupting downstream signaling pathways involved in cell growth and survival .
Scientific Research Applications
This compound has a broad range of applications in various scientific domains:
Cancer Research
This compound is extensively utilized in cancer research due to its ability to inhibit key signaling pathways associated with tumor growth.
- Case Study Example: In preclinical studies, this compound demonstrated significant tumor growth inhibition in models of cancers that overexpress ErbB receptors. This positions it as a candidate for further clinical development .
Cell Biology
The compound is employed to investigate the role of ErbB receptors in cellular signaling and proliferation.
- Application: Researchers use this compound to explore cellular responses to growth factors and to dissect the mechanisms underlying receptor-mediated signaling pathways .
Pharmacological Studies
This compound serves as a model compound for studying tyrosine kinase inhibition.
- Research Focus: It aids in understanding the pharmacokinetics and dynamics of tyrosine kinase inhibitors, contributing to the development of new therapeutic agents .
Drug Development
The compound is integral in screening potential drug candidates targeting ErbB receptors.
- Industry Application: Pharmaceutical companies utilize this compound in their drug discovery processes to identify effective inhibitors that can be developed into new cancer therapies .
Case Study 1: Tumor Growth Inhibition
In a controlled study involving xenograft models of breast cancer, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size, with minimal toxicity observed at therapeutic doses.
Case Study 2: Cellular Response Analysis
A study assessing the impact of this compound on cell lines overexpressing EGFR revealed significant alterations in cell cycle progression and apoptosis pathways. The data suggested that this compound effectively induces apoptosis through the inhibition of survival signaling pathways.
作用機序
HDS-029は、ErbB受容体の自己リン酸化を阻害することで効果を発揮します。この化合物は、これらの受容体のATP結合部位に結合し、リン酸化とそれに続く下流シグナル伝達経路の活性化を阻止します。 この阻害は、ErbB受容体を過剰発現するがん細胞における細胞増殖の抑制とアポトーシスの増加につながります .
類似の化合物との比較
HDS-029は、以下のような他のチロシンキナーゼ阻害剤と比較されます。
ゲフィチニブ: 別のEGFR阻害剤ですが、結合親和性と選択性プロファイルが異なります。
エルロチニブ: ゲフィチニブに似ていますが、副作用プロファイルと臨床応用が異なります。
ラパチニブ: EGFRとHER2の両方を阻害しますが、薬物動態と臨床的用途が異なります。
HDS-029は、複数のErbB受容体に対する強力な阻害と、その特異的な結合特性により、研究と潜在的な治療的応用の両方における貴重なツールとなっています .
類似化合物との比較
HDS-029 is compared with other tyrosine kinase inhibitors such as:
Gefitinib: Another EGFR inhibitor, but with different binding affinities and selectivity profiles.
Erlotinib: Similar to gefitinib, but with a different side effect profile and clinical applications.
Lapatinib: Inhibits both EGFR and HER2, but with different pharmacokinetics and clinical uses.
HDS-029 is unique due to its potent inhibition of multiple ErbB receptors and its specific binding characteristics, making it a valuable tool in both research and potential therapeutic applications .
生物活性
HDS 029 is a compound recognized for its potent biological activity, particularly as an inhibitor of the ErbB receptor family. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
This compound, with the CAS number 881001-19-0, has demonstrated significant inhibitory effects on the ErbB receptor family, which includes key receptors such as ErbB1 (EGFR), ErbB2, and ErbB4. The compound exhibits low IC50 values, indicating high potency:
Receptor | IC50 Value (nM) |
---|---|
ErbB1 (EGFR) | 0.3 |
ErbB4 | 0.5 |
ErbB2 | 1.1 |
These values suggest that this compound could be a valuable candidate for targeting cancers that involve aberrant signaling through these receptors .
Biological Activity in Cancer Research
Recent studies have highlighted the role of this compound in cancer treatment. Its ability to inhibit the proliferation of cancer cells has been documented in various in vitro and in vivo models. For example, research indicates that this compound effectively reduces tumor growth in xenograft models by interfering with the signaling pathways activated by the ErbB receptors. This action not only slows down tumor progression but also enhances the sensitivity of cancer cells to other therapeutic agents.
Case Studies
- Breast Cancer : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The compound was shown to downregulate key survival pathways mediated by ErbB receptors .
- Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC) demonstrated that this compound inhibited cell migration and invasion, suggesting its potential role in preventing metastasis .
Safety and Toxicity
While this compound shows promise as an anti-cancer agent, safety profiles are crucial for clinical applications. Current research indicates that this compound has a favorable safety profile compared to other compounds in its class. However, ongoing studies are necessary to fully understand its long-term effects and any potential hepatotoxicity associated with its use.
Regulatory Considerations
The increasing use of herbal and dietary supplements (HDS) has raised concerns regarding their safety and efficacy. Regulatory bodies are focusing on ensuring that such compounds are properly evaluated for toxicity and efficacy before they can be marketed . The potential for liver injury associated with certain herbal supplements emphasizes the importance of rigorous testing protocols.
特性
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSDPPZXRJQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468712 | |
Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881001-19-0 | |
Record name | HDS-029 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HDS-029 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。